2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS number
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS number
An In-Depth Technical Guide to 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, a heterocyclic compound of significant interest in modern medicinal chemistry and drug development. The pyridine scaffold is a cornerstone in pharmaceuticals, and its derivatives are integral to numerous therapeutic agents.[1] This document delineates the core physicochemical properties, provides a detailed, field-proven synthetic protocol, outlines robust analytical characterization methodologies, discusses its applications as a pivotal intermediate, and establishes stringent safety and handling procedures. The primary audience for this guide includes organic chemists, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile building block.
Core Compound Identifiers and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in research and development. The key identifiers and properties for 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 267242-99-9 | [2][3] |
| Molecular Formula | C₉H₁₀ClN | [2][4] |
| Molecular Weight | 167.64 g/mol | [2][3] |
| IUPAC Name | 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | [2][3] |
| Melting Point | 41-42 °C | [2] |
| Boiling Point | 264.8 ± 40.0 °C (Predicted) | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| XLogP3 | 2.532 | [2] |
| DSSTox ID | DTXSID80594699 | [2][3] |
Synthesis Pathway and Experimental Protocol
The synthesis of substituted cyclopenta[b]pyridines is a critical task for accessing novel chemical space. While multiple routes can be envisioned, a robust and scalable approach often involves a cyclization reaction. The Vilsmeier-Haack reaction, a powerful tool for formylating electron-rich compounds and inducing cyclization to form chloro-heterocycles, serves as an excellent foundation. A related synthesis for the unmethylated analog has been demonstrated to be effective, achieving a good overall yield.[5]
The proposed synthesis starts from N-cyclopentenyl-N-benzylacetamide and proceeds through a Vilsmeier cyclization. This choice is predicated on the reliability of the Vilsmeier reagent (generated from phosphorus oxychloride and DMF) to act as both a cyclizing and chlorinating agent, providing a direct route to the desired chloro-pyridine core.
Detailed Step-by-Step Synthesis Protocol
Objective: To synthesize 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine.
Materials:
-
N-benzyl-N-cyclopentenylacetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Protocol:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Cyclization Reaction: Dissolve N-benzyl-N-cyclopentenylacetamide (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add the substrate solution to the Vilsmeier reagent dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 12-16 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to 0 °C. Very carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Causality: This step neutralizes the acidic reaction mixture and hydrolyzes any remaining Vilsmeier reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and structure. The following methods are standard for a molecule of this type. The structure of similar compounds has been confirmed using LC-MS and ¹H NMR.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. Expected signals include multiplets for the two aliphatic CH₂ groups of the cyclopentane ring, a singlet for the methyl group on the pyridine ring, and a singlet for the aromatic proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will identify all unique carbon atoms. One would expect to see signals for the aliphatic carbons, the aromatic carbons (including the chloro-substituted carbon at a characteristic downfield shift), and the methyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight. The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
-
Infrared Spectroscopy (IR): IR spectroscopy will identify key functional groups. Expected peaks include C-H stretches (aliphatic and aromatic), C=C and C=N stretches in the aromatic region, and a C-Cl stretch in the fingerprint region.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₉H₁₀ClN.
Analytical Characterization Workflow
Caption: Standard workflow for analytical characterization.
Applications in Medicinal Chemistry and Drug Development
The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in drug discovery. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that can interact with high specificity at biological targets.
Key Roles:
-
Intermediate for Complex APIs: This compound serves as a key building block for more complex active pharmaceutical ingredients (APIs). The chlorine atom at the 2-position is a versatile handle for further functionalization, readily participating in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new molecular fragments. A non-methylated version of this scaffold is a known intermediate for the fourth-generation antibiotic, cefpirome.[5]
-
Pharmacophore Core: The pyridine ring is a common feature in FDA-approved drugs, often acting as a hydrogen bond acceptor or participating in pi-stacking interactions with protein residues.[1] Fusing it with a cyclopentane ring locks its conformation, which can enhance binding affinity and selectivity for a target receptor or enzyme. Related benzo-fused systems have been developed as treatments for hyperlipidemia and as potent neurokinin-3 receptor antagonists.[6]
Conceptual Role as a Drug Discovery Building Block
Caption: From versatile intermediate to a complex drug candidate.
Safety, Handling, and Storage Protocols
Proper handling of chemical reagents is paramount for laboratory safety. Based on available data for this compound and its structural class, the following protocols must be observed.
Hazard Identification:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile). A lab coat is mandatory.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If the substance is aerosolized or handled outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[7] Use only in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
Conclusion
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its defined structure, coupled with the versatile reactivity of the chloro-substituent, makes it an attractive starting point for the synthesis of diverse compound libraries aimed at various biological targets. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and safe handling, empowering researchers to leverage its full potential in their scientific endeavors.
References
- 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine - Echemi.
- 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine - Santa Cruz Biotechnology.
- 2-CHLORO-4-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE - ChemicalBook (CAS 83939-58-6).
- 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine - Echemi.
- 2-CHLORO-4-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDINE Safety D
- Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine - ResearchG
- 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine - Achmem.
-
High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC, NIH.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC, NIH.
- Pyridine - SAFETY D
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
- 6. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pentachemicals.eu [pentachemicals.eu]
